2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid
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Overview
Description
2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid is an organic compound with the molecular formula C15H10Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a methyl group on the benzoyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid typically involves the acylation of benzoic acid derivatives. One common method is the Friedel-Crafts acylation reaction, where 3,5-dichloro-4-methylbenzoyl chloride reacts with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines (NH2R) or thiols (SHR) in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(3,5-Dichloro-4-carboxybenzoyl)benzoic acid.
Reduction: Formation of 2-(3,5-Dichloro-4-methylbenzyl)benzoic alcohol.
Substitution: Formation of 2-(3,5-Dichloro-4-methylbenzoyl)benzoic derivatives with substituted groups.
Scientific Research Applications
2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the benzoyl group can enhance its binding affinity to certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-methylbenzoic acid
- 2-(3,5-Dichlorobenzoyl)benzoic acid
- 2-(4-Methylbenzoyl)benzoic acid
Uniqueness
2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid is unique due to the specific arrangement of chlorine atoms and the methyl group on the benzoyl ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
94266-22-5 |
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Molecular Formula |
C15H10Cl2O3 |
Molecular Weight |
309.1 g/mol |
IUPAC Name |
2-(3,5-dichloro-4-methylbenzoyl)benzoic acid |
InChI |
InChI=1S/C15H10Cl2O3/c1-8-12(16)6-9(7-13(8)17)14(18)10-4-2-3-5-11(10)15(19)20/h2-7H,1H3,(H,19,20) |
InChI Key |
CICYUDLNBKQJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)C2=CC=CC=C2C(=O)O)Cl |
Origin of Product |
United States |
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